N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the benzo[d]thiazole core, followed by the introduction of the morpholinopropyl and phenylthioacetamide groups. Common reagents and conditions include:
Formation of benzo[d]thiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Introduction of morpholinopropyl group: This step may involve the reaction of benzo[d]thiazole with 3-chloropropylmorpholine under basic conditions.
Attachment of phenylthioacetamide: The final step could involve the reaction of the intermediate with phenylthioacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole, benzothiazole, and their substituted derivatives.
Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself and its alkylated derivatives.
Phenylthioacetamide derivatives: Compounds with the phenylthioacetamide moiety, such as phenylthioacetic acid and its esters.
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2.ClH/c26-21(17-28-18-7-2-1-3-8-18)25(12-6-11-24-13-15-27-16-14-24)22-23-19-9-4-5-10-20(19)29-22;/h1-5,7-10H,6,11-17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREFJHXLUJYVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)CSC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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